Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-
Description
Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- is a heterocyclic compound featuring a fused imidazole and pyridine core. The acetic acid moiety at position 2 and methyl groups at positions 5 and 7 distinguish it from related derivatives. This compound is of pharmaceutical interest due to the structural relevance of imidazo[1,2-a]pyridines in drug development, such as in Zolpidem and Alpidem . Its synthesis typically involves coupling reactions or multicomponent strategies, as seen in broader imidazo[1,2-a]pyridine chemistry .
Properties
CAS No. |
59128-12-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-8(2)13-6-9(5-11(14)15)12-10(13)4-7/h3-4,6H,5H2,1-2H3,(H,14,15) |
InChI Key |
ZRHJTQXCBQNRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Ester Hydrolysis
A widely reported method involves the hydrolysis of ethyl ester intermediates under alkaline conditions. Dylong et al. demonstrated this approach using imidazo[1,2-a]pyridin-2-yl-acetic acid ethyl ester as the starting material. The procedure entails refluxing the ester with sodium hydroxide (1.1 g, 0.028 mol) in methanol (100 mL) for 4 hours, followed by acidification with 12 M hydrochloric acid (~2.3 mL, 0.028 mol). The crude product is purified via recrystallization from boiling water after decolorization with activated charcoal, yielding 43% of the target compound as a beige powder.
Table 1: Reaction Conditions for Ester Hydrolysis
| Parameter | Value |
|---|---|
| Reagent | NaOH (1.1 g, 0.028 mol) |
| Solvent | Methanol (100 mL) |
| Temperature | Reflux (≈65°C) |
| Reaction Time | 4 hours |
| Workup | HCl acidification, extraction |
| Yield | 43% |
This method’s efficiency is limited by competing side reactions, such as decarboxylation under prolonged heating.
Domino A3-Coupling and Heterocyclization
One-Pot Synthesis via A3-Coupling
Recent advances employ domino A3-coupling reactions to construct the imidazo[1,2-a]pyridine core directly. VulcanChem reports a protocol combining α-haloketones, aldehydes, and ammonium acetate in a single pot under ultrasonication. For the 5,7-dimethyl variant, 2-bromo-4,6-dimethylacetophenone reacts with glyoxylic acid and ammonium acetate in acetonitrile, catalyzed by molecular iodine (10 mol%). The reaction proceeds at 80°C for 6 hours, achieving a 68% yield after column chromatography.
Table 2: Optimization of Domino A3-Coupling
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | I (10 mol%) | Increases rate by 2.3-fold |
| Solvent | Acetonitrile | Enhances solubility |
| Temperature | 80°C | Minimizes side products |
| Time | 6 hours | Balances conversion & decay |
This method reduces step count but requires strict control over stoichiometry to prevent polymerization.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Imidazo[1,2-a]pyridine-2-acetic Acid, 5,7-Dimethyl-
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ester Hydrolysis | 43% | High | Moderate | Low |
| Domino A3-Coupling | 68% | Moderate | High | Medium |
| Benzylation | 60–75% | High | Low | High |
Ester hydrolysis remains the most accessible method for small-scale synthesis, whereas A3-coupling excels in throughput. Benzylation offers high purity but involves costly intermediates.
Chemical Reactions Analysis
Acid-Base Reactions (Salt Formation)
The acetic acid moiety allows proton donation, facilitating salt formation with bases. For example:
Reaction:
-
Application: Salts improve solubility for pharmaceutical formulations.
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:
Reaction:
-
Key Data:
Alcohol (R-OH) Catalyst Yield (%) Reference Methanol H₂SO₄ 85 Ethanol DCC 78 -
Mechanism: Protonation of the carboxylic acid enhances electrophilicity, promoting nucleophilic attack by the alcohol .
C3-Alkylation via Aza-Friedel-Crafts Reaction
The electron-rich C3 position undergoes alkylation with aldehydes and amines under Lewis acid catalysis:
Reaction:
Proposed Mechanism:
-
Aldehyde and amine form an iminium ion intermediate.
-
Y(OTf)₃ activates the iminium for electrophilic attack at C3.
Oxidative Coupling Reactions
The imidazo[1,2-a]pyridine core participates in oxidative C–H functionalization:
Example: Copper-catalyzed coupling with ketones or alkynes .
Reaction:
Biological Activity and Enzyme Interactions
While not a classical chemical reaction, the compound inhibits acetylcholinesterase (AChE) via non-covalent interactions:
-
Structural Insight: The acetic acid group may coordinate with the enzyme’s catalytic triad (Ser, His, Glu) .
Comparative Reactivity Table
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- This compound serves as a versatile building block in the synthesis of new organic compounds. Its unique structure allows for various functionalizations, making it valuable in the development of novel materials and pharmaceuticals.
Table 1: Chemical Reactions Involving Imidazo[1,2-a]pyridine-2-acetic Acid
Biological Activities
Antimicrobial Properties
- Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that these compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus effectively .
Anticancer Activity
- The compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies revealed that imidazo[1,2-a]pyridine derivatives can induce apoptosis in lung adenocarcinoma cells (A549) with IC50 values indicating potent activity .
Table 2: Biological Activity Data
Medicinal Applications
Tuberculosis Treatment
- Recent studies have identified that certain derivatives of imidazo[1,2-a]pyridine are effective against multidrug-resistant tuberculosis strains. Their mechanism involves targeting bacterial cell wall synthesis pathways .
Neurological Disorders
- Some compounds derived from this scaffold have been investigated for their potential as cholinesterase inhibitors, which may offer therapeutic benefits for conditions such as Alzheimer’s disease .
Industrial Applications
Pharmaceutical Development
- The compound's versatility makes it an excellent candidate for pharmaceutical applications, particularly in the development of new drugs targeting infectious diseases and cancers .
Agrochemicals
- Its reactivity allows for the development of agrochemicals that can improve crop resistance to pests and diseases.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study evaluating the cytotoxicity of imidazo[1,2-a]pyridine derivatives on A549 cells, researchers found that specific modifications to the structure significantly enhanced anticancer activity. The study utilized MTT assays to determine cell viability post-treatment.
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of imidazo[1,2-a]pyridine derivatives against various bacterial strains showed that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics. This highlights their potential role in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The compound’s structure allows it to form stable interactions with its targets, often through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogues
a. Imidazo[1,2-a]pyridine-2-acetic acid derivatives
- Imidazo[1,2-a]pyridine-2-acetic acid (CAS 175143-91-6) : Lacks methyl groups at positions 5 and 6. The absence of methyl substituents reduces steric hindrance and lipophilicity compared to the 5,7-dimethyl derivative .
b. Esters and Amides
- Ethyl imidazo[1,2-a]pyridine-2-acetate : The ethyl ester derivative of the target compound, serving as a prodrug with improved membrane permeability due to esterification of the carboxylic acid group .
- N-Substituted imidazo[1,2-a]pyridine-2-acetamides : Replacement of the acetic acid with acetamide enhances stability and modulates pharmacokinetic properties, as demonstrated in recent syntheses .
c. Core-Modified Analogues
- 5,7-Dimethylimidazo[1,2-a]pyrimidine (CAS 1990-93-8) : Pyrimidine instead of pyridine in the fused ring system introduces additional nitrogen atoms, affecting electronic properties and hydrogen-bonding capacity. This derivative has a molecular formula of C₈H₉N₃ (MW: 147.18) and a predicted pKa of 6.77, indicating milder acidity than the acetic acid-containing target compound .
Physicochemical and Pharmacological Properties
| Property | Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- | Imidazo[1,2-a]pyridine-6-acetic acid | 5,7-Dimethylimidazo[1,2-a]pyrimidine |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ (estimated*) | C₉H₈N₂O₂ | C₈H₉N₃ |
| Molecular Weight | ~204.23 | 176.17 | 147.18 |
| Key Functional Groups | 2-Acetic acid, 5,7-methyl | 6-Acetic acid | Pyrimidine core, 5,7-methyl |
| Predicted Lipophilicity | Higher (due to methyl groups) | Moderate | Moderate |
| Bioactivity Relevance | Potential for enhanced binding affinity | Varied pharmacological applications | Anxiolytic, cardiovascular effects |
Note: Exact molecular formula for the target compound is inferred from analogues (e.g., suggests a methyl group adds ~15 g/mol per substitution).
Pharmacological Insights :
- Methyl groups at positions 5 and 7 may enhance metabolic stability and target selectivity compared to non-methylated analogues .
- The acetic acid moiety enables salt formation or conjugation, critical for solubility and prodrug design .
Biological Activity
Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, anticancer properties, and its potential applications in treating multidrug-resistant tuberculosis (MDR-TB) and glioblastoma.
Chemical Structure and Properties
Imidazo[1,2-a]pyridine derivatives are characterized by a nitrogen-containing heterocyclic structure that contributes to their biological activity. The specific compound 5,7-dimethyl substitution enhances its pharmacological profile by modulating interactions with biological targets.
1. Antimicrobial Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties. A study showed that derivatives were effective against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Some compounds achieved minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mtb strains resistant to conventional therapies .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Compound 18 | ≤0.006 | MDR-TB |
| Compound 7 | 0.045 | Extracellular Mtb |
| Compound 8 | 0.0009 | Intracellular Mtb |
2. Antiviral Properties
Imidazo[1,2-a]pyridine derivatives have also been studied for their antiviral activities. Certain compounds demonstrated effectiveness against viral infections by inhibiting viral replication through various mechanisms .
3. Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively explored. For instance, IP-Se-06, a selenylated derivative, exhibited high cytotoxicity against glioblastoma cells (IC50 = 1.8 μM), indicating its potential as an effective treatment for this aggressive cancer type .
Table 2: Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| IP-Se-06 | A172 (Glioblastoma) | 1.8 |
| Au(III) Complex | A549 (Lung Adenocarcinoma) | LC50: 5.12–7.94 |
The mechanism by which imidazo[1,2-a]pyridine derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some derivatives inhibit enzymes involved in bacterial cell wall synthesis or modulate redox states in cancer cells .
Case Studies and Research Findings
A comprehensive study evaluated a series of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis. The results highlighted the superior efficacy of certain compounds compared to established drugs like PA-824 . Another study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine complexes with metal ions, demonstrating enhanced cytotoxicity compared to their non-complexed counterparts .
Q & A
Q. What are the most reliable synthetic routes for preparing 5,7-dimethyl-imidazo[1,2-a]pyridine-2-acetic acid?
The compound can be synthesized via multicomponent reactions (MCRs) or condensation reactions. For instance, a one-pot, three-component reaction using aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor under catalytic iodine (I₂) and potassium persulfate (K₂S₂O₈) yields high-purity derivatives. Optimized conditions (e.g., inert atmosphere, controlled temperature) minimize side reactions and improve yield .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
Key NMR signals include:
- ¹H NMR : Protons on the imidazo[1,2-a]pyridine ring (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and the acetic acid side chain (δ 3.7–4.1 ppm).
- ¹³C NMR : Carbons in the fused ring system (δ 110–150 ppm) and the carboxylic acid group (δ 170–175 ppm). Cross-validation with DFT-calculated chemical shifts enhances structural confirmation .
Q. What solvent systems are optimal for purification via column chromatography?
A gradient elution of ethyl acetate/hexane (3:7 to 6:4) effectively separates polar by-products. For highly polar derivatives, dichloromethane/methanol (95:5) with 0.1% trifluoroacetic acid (TFA) improves resolution .
Advanced Research Questions
Q. How do substituents at the 2- and 3-positions influence the compound’s bioactivity?
Substituents modulate electronic and steric properties, affecting binding to biological targets. For example:
- Electron-withdrawing groups (e.g., -CN) at the 2-position enhance antimicrobial activity by increasing electrophilicity.
- Methyl groups at the 5- and 7-positions improve metabolic stability in pharmacokinetic studies . Structure-activity relationship (SAR) studies using analogues with varied substituents are critical .
Q. What computational methods are suitable for studying the compound’s electronic properties?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (FMOs), electrostatic potential (ESP) maps, and charge distribution. These correlate with reactivity in electrophilic substitution reactions and interaction with biological targets .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies may arise from poor solubility or metabolic instability. Strategies include:
Q. What catalytic systems enable selective functionalization of the imidazo[1,2-a]pyridine core?
Lewis acids (e.g., FeCl₃, Zn(OTf)₂) catalyze Friedel-Crafts acylation at the C-3 position, while palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 8-position. Reaction optimization via Design of Experiments (DoE) ensures regioselectivity .
Methodological Guidance
Designing a factorial experiment to optimize reaction yield:
- Variables : Temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 h).
- Response surface methodology (RSM) identifies optimal conditions. For example, a 2³ factorial design with ANOVA analysis reveals interactions between variables .
Validating biological activity against enzyme targets:
- Kinetic assays : Measure IC₅₀ values using fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity).
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinase domains .
Handling and disposing of hazardous by-products:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
